Thymeleatoxin
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Overview
Description
Thymeleatoxin is a phorbol ester analog of mezerein, known for its role as a potent activator of protein kinase C (PKC) isozymes. It is a tumor-promoting compound that binds to cysteine-rich zinc fingers present in the C1 domain of the regulatory region of PKC . The molecular formula of this compound is C36H36O10, and it has a molecular weight of 628.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymeleatoxin is synthesized through a multi-step process involving the esterification of a phorbol derivative with cinnamic acid. The reaction typically requires the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO), and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is stored at low temperatures (-20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Thymeleatoxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols .
Scientific Research Applications
Thymeleatoxin has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the activation and regulation of protein kinase C isozymes.
Biology: this compound is employed in experiments to understand cell signaling pathways and the role of PKC in various cellular processes.
Medicine: It is used in cancer research to study tumor promotion and the mechanisms of drug resistance.
Industry: this compound is utilized in the development of new therapeutic agents targeting PKC isozymes
Mechanism of Action
Thymeleatoxin exerts its effects by binding to the cysteine-rich zinc fingers in the C1 domain of the regulatory region of protein kinase C. This binding causes the translocation and down-regulation of PKC isozymes, leading to the activation of various signaling pathways. The compound shows selective activation of PKC isozymes alpha, beta I, beta II, and gamma, with lower affinity for PKC eta and iota .
Comparison with Similar Compounds
Mezerein: An analog of Thymeleatoxin with similar tumor-promoting properties.
Phorbol 12-myristate 13-acetate (PMA): Another potent activator of PKC isozymes.
Bryostatin: A compound with similar PKC activation but different biological effects.
Uniqueness: this compound is unique due to its selective activation of specific PKC isozymes and its ability to induce drug resistance in certain cancer cell lines. This selectivity makes it a valuable tool for studying the biological roles of PKC isozymes and developing targeted therapies .
Properties
Molecular Formula |
C36H36O10 |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[(1S,2R,6S,7S,8R,10S,11R,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+/t21-,24-,26-,28-,29+,30-,31-,32+,33-,34+,35-,36-/m1/s1 |
InChI Key |
OTTFLYUONKAFGT-KSFWXGPWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3[C@@H]4[C@@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8 |
Canonical SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8 |
Origin of Product |
United States |
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